Cas no 1261450-58-1 (3-(2,4-Dibromophenyl)propanoic acid)

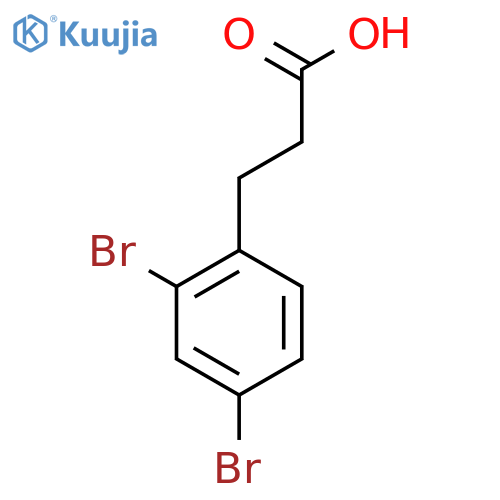

1261450-58-1 structure

商品名:3-(2,4-Dibromophenyl)propanoic acid

3-(2,4-Dibromophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1457250

- 3-(2,4-dibromophenyl)propanoicacid

- 3-(2,4-dibromophenyl)propanoic acid

- 1261450-58-1

- Benzenepropanoic acid, 2,4-dibromo-

- 3-(2,4-Dibromophenyl)propanoic acid

-

- インチ: 1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

- InChIKey: JHPWVMZLRYKFJY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CCC(=O)O)Br

計算された属性

- せいみつぶんしりょう: 307.88706g/mol

- どういたいしつりょう: 305.88910g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.858±0.06 g/cm3(Predicted)

- ふってん: 384.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 4.55±0.10(Predicted)

3-(2,4-Dibromophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457250-50mg |

3-(2,4-dibromophenyl)propanoic acid |

1261450-58-1 | 95.0% | 50mg |

$179.0 | 2023-09-29 | |

| Enamine | EN300-1457250-0.5g |

3-(2,4-dibromophenyl)propanoic acid |

1261450-58-1 | 95% | 0.5g |

$601.0 | 2023-06-06 | |

| 1PlusChem | 1P0291F6-250mg |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 250mg |

$536.00 | 2024-07-09 | |

| 1PlusChem | 1P0291F6-1g |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 1g |

$1014.00 | 2024-07-09 | |

| Aaron | AR0291NI-50mg |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 50mg |

$272.00 | 2025-02-17 | |

| Aaron | AR0291NI-100mg |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 100mg |

$394.00 | 2025-02-17 | |

| 1PlusChem | 1P0291F6-5g |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 5g |

$2825.00 | 2024-07-09 | |

| Aaron | AR0291NI-2.5g |

3-(2,4-dibromophenyl)propanoicacid |

1261450-58-1 | 95% | 2.5g |

$2100.00 | 2025-02-17 | |

| Enamine | EN300-1457250-1.0g |

3-(2,4-dibromophenyl)propanoic acid |

1261450-58-1 | 95% | 1g |

$770.0 | 2023-06-06 | |

| Enamine | EN300-1457250-2500mg |

3-(2,4-dibromophenyl)propanoic acid |

1261450-58-1 | 95.0% | 2500mg |

$1509.0 | 2023-09-29 |

3-(2,4-Dibromophenyl)propanoic acid 関連文献

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1261450-58-1 (3-(2,4-Dibromophenyl)propanoic acid) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量